molecular formula C13H18IN B8159738 N-(Cyclopentylmethyl)-2-iodo-4-methylaniline

N-(Cyclopentylmethyl)-2-iodo-4-methylaniline

Cat. No.: B8159738
M. Wt: 315.19 g/mol
InChI Key: LOYYNLXADRVGJR-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-2-iodo-4-methylaniline is an organic compound that belongs to the class of anilines It features a cyclopentylmethyl group attached to the nitrogen atom of the aniline ring, with an iodine atom at the 2-position and a methyl group at the 4-position of the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopentylmethyl)-2-iodo-4-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-iodo-4-methylaniline with cyclopentylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopentylmethyl)-2-iodo-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 2-hydro-4-methylaniline derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 2-Hydro-4-methylaniline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-(Cyclopentylmethyl)-2-iodo-4-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopentylmethyl)-2-iodo-4-methylaniline involves its interaction with specific molecular targets. The iodine atom and the cyclopentylmethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopentylmethyl)-2-chloro-4-methylaniline
  • N-(Cyclopentylmethyl)-2-bromo-4-methylaniline
  • N-(Cyclopentylmethyl)-2-fluoro-4-methylaniline

Uniqueness

N-(Cyclopentylmethyl)-2-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The iodine substituent can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-(cyclopentylmethyl)-2-iodo-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18IN/c1-10-6-7-13(12(14)8-10)15-9-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYYNLXADRVGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2CCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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